N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

RORγ antagonist Th17 autoimmunity AlphaScreen assay

N,N-Diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881476-88-6; molecular formula C19H22N2O4S, MW 374.46) is a small-molecule member of the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class. This class has been explored as a source of retinoic acid receptor-related orphan receptor γ (RORγ/RORc) antagonists for Th17-mediated autoimmune disease research.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 881476-88-6
Cat. No. B2666444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS881476-88-6
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C(C)C
InChIInChI=1S/C19H22N2O4S/c1-5-20(6-2)26(24,25)16-11-10-15-17-13(16)8-7-9-14(17)19(23)21(15)18(22)12(3)4/h7-12H,5-6H2,1-4H3
InChIKeyNESJMPCCYAMACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881476-88-6): Procurement-Relevant Chemical Identity and Scaffold Context


N,N-Diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881476-88-6; molecular formula C19H22N2O4S, MW 374.46) is a small-molecule member of the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class. This class has been explored as a source of retinoic acid receptor-related orphan receptor γ (RORγ/RORc) antagonists for Th17-mediated autoimmune disease research [1]. The compound is distinguished from the foundational unsubstituted scaffold by the presence of an N,N-diethylsulfonamide group and a 1-isobutyryl N-substituent. Direct peer-reviewed pharmacological data on this specific compound are, as of this writing, absent from the public literature; its differentiation must therefore be understood through class-level structure-activity relationships and the inferred impact of its unique substitution pattern relative to both the parent scaffold and close structural analogs.

Scaffold 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide core; reported RORγ antagonist class
Substitution N,N-Diethylsulfonamide + 1-isobutyryl group; unique combination not in disclosed leads
Evidence Direct pharmacological data absent; class-level SAR inference only

Why Generic Substitution Fails for N,N-Diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Structural Determinants of Target Engagement


A scientific user cannot simply interchange this compound with other 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives. In the characterization of the prototypical RORγ hit compound 's4', it was demonstrated that while the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide core provides basal activity (AlphaScreen IC50 20.27 µM, cell-based reporter gene assay IC50 11.84 µM) [1], further optimization identified that specific substitutions at the N-1 position and the sulfonamide nitrogen are critical drivers of enhanced potency, with optimized compounds in the series achieving IC50 values in the 40–140 nM range [1]. The target compound uniquely pairs an N,N-diethylsulfonamide moiety with an N-isobutyryl group; substituting either the sulfonamide dialkyl group (e.g., to dimethyl) or the N-1 acyl group (e.g., removing or replacing the isobutyryl) is expected, based on class-level SAR, to alter both the binding pose within the RORγ ligand-binding domain and the lipophilicity-dependent cellular permeability [1]. Without experimental confirmation of the exact pharmacological profile of CAS 881476-88-6 itself, any generic replacement risks adopting unknown potency, selectivity, and physicochemical behavior.

Attribute
Target Compound (CAS 881476-88-6)
Dimethyl Analog (CAS 881476-94-4)
Sulfonamide N‑alkyl
N,N‑Diethyl
N,N‑Dimethyl
Molecular weight
374.46
346.40 (Δ −28 Da)
Predicted lipophilicity
Higher (added ethyl groups)
Lower
Class‑level SAR shows N‑1 and sulfonamide modifications can shift RORγ potency by 100–300‑fold; direct interchange not supported without experimental profiling.

N,N-Diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Quantitative Differentiation Evidence Guide


Baseline Scaffold RORγ Antagonism: The s4 Hit Compound as a Class Reference Point for the 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Core

The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold was first identified as a RORγ inhibitor through structure-based virtual screening. The hit compound 's4' (N-phenyl substituted) demonstrated RORγ antagonistic activity with an IC50 of 20.27 µM in an AlphaScreen biochemical assay and 11.84 µM in a cell-based Gal4 luciferase reporter gene assay in 293T cells [1]. This provides the quantitative baseline for the core scaffold from which CAS 881476-88-6 was derived.

Scaffold RORγ antagonism
Cross‑study comparable
IC50: 20.27 µM (AlphaScreen); 11.84 µM (cell‑based) for hit s4
Establishes scaffold engagement; target compound data not yet reported.
Data from Zhang et al. 2014.
RORγ antagonist Th17 autoimmunity AlphaScreen assay

Criticality of N-1 Substitution in Boosting RORγ Inhibitory Potency: From Micromolar s4 to Nanomolar Optimized Leads

SAR optimization of the s4 hit demonstrated that strategic N-1 substitution dramatically improves potency. Starting from s4 (IC50 ~11.84 µM in cell assay), lead optimization incorporating appropriate N-1 and sulfonamide modifications yielded compounds 7j, 8c, 8k, and 8p with RORγ IC50 values of 40–140 nM, representing a 100- to 300-fold improvement [1]. CAS 881476-88-6 bears a 1-isobutyryl group, which sterically and electronically mirrors the N-1 substitution patterns found in these high-potency leads.

Potency gain via N‑1 substitution
Class‑level inference
Optimized leads: 40–140 nM (cell‑based); ~100–300‑fold over s4
Structural alignment suggests potential nanomolar activity for target compound.
Target compound not experimentally profiled.
RORγ inhibitor optimization N-1 substitution nanomolar potency

Physicochemical Differentiation: Impact of N,N-Diethylsulfonamide vs. N,N-Dimethylsulfonamide on Lipophilicity and Molecular Weight

CAS 881476-88-6 (N,N-diethyl) has a molecular weight of 374.46 and a higher calculated LogP than its closest cataloged analog, 1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881476-94-4; MW 346.40). The additional two methylene units add 28 Da in molecular weight and increase lipophilicity, which may affect both membrane permeability and metabolic stability . This structural distinction precludes direct substitution of the dimethyl analog for the diethyl target compound in physicochemical or ADME assays.

Lipophilicity shift
Supporting evidence
MW 374.46 vs. 346.40 (Δ +28 Da); higher predicted LogP for diethyl analog
Dialkylsulfonamide size impacts membrane permeability and metabolic stability.
Exact LogP requires experimental confirmation.
Lipophilicity structure-property relationships physicochemical profiling

Data Gap Declaration: Absence of Direct Quantitative Differential Evidence for CAS 881476-88-6

At the time of this analysis, no peer-reviewed journal article, patent, or public database (including PubChem, ChEMBL, BindingDB) contains experimentally measured IC50, EC50, Ki, or selectivity data for N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881476-88-6). The nearest analog with publicly disclosed quantitative pharmacological data is compound s4 (a structurally distinct N-phenyl derivative) described in Zhang et al. (2014) [1]. All differentiation claims for CAS 881476-88-6 are therefore class-level inferences and structural comparison arguments. A head-to-head experimental comparison with the dimethyl analog (CAS 881476-94-4) and the des-isobutyryl analog (CAS 53257-02-6) would be required to generate high-strength differential evidence.

Data gap
Data to verify
No reported IC50, EC50, Ki, or selectivity data for this compound
All claims are class‑level inferences; in‑house profiling recommended before use.
Nearest analog with data: compound s4.
Data gap research caution experimental validation required

Recommended Application Scenarios for N,N-Diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in R&D Procurement


RORγ Antagonist Lead Optimization and SAR Expansion for Th17-Mediated Autoimmune Indications

Based on the class-level evidence that the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide core is a validated RORγ antagonist scaffold [1] and that N-1 substitution can drive potency gains exceeding 100-fold [1], CAS 881476-88-6 is a justifiable procurement candidate for laboratories actively building RORγ-focused compound libraries. Its unique combination of N,N-diethylsulfonamide and 1-isobutyryl substitution is not represented among the publicly disclosed optimized leads and may yield novel SAR insights when profiled alongside existing series members.

Comparative Physicochemical Profiling of Dialkylsulfonamide RORγ Inhibitor Analogs for ADME Optimization

The N,N-diethylsulfonamide moiety introduces higher lipophilicity relative to the dimethyl analog (CAS 881476-94-4), with a molecular weight increase of 28 Da . Procurement of CAS 881476-88-6 alongside its dimethyl counterpart enables systematic head-to-head assessment of how the dialkylsulfonamide size impacts cellular permeability, microsomal stability, and plasma protein binding. Such comparative data are valuable for lead optimization programs targeting orally bioavailable RORγ modulators.

Chemical Probe Generation for RORγ-Dependent IL-17 Transcriptional Regulation Studies

Given that the parent scaffold suppresses IL-17 production through RORγ inverse agonism [1], CAS 881476-88-6 may serve as a chemical probe for dissecting RORγ-dependent transcriptional programs in Th17 cell differentiation assays. However, users must first establish its IC50 in the relevant cellular context (e.g., mouse or human Th17 polarization assays measuring IL-17A secretion) before deploying it as a tool compound in mechanistic studies.

Negative Control or Selectivity Panel Compound in Nuclear Receptor Profiling Campaigns

The compound's structural divergence from the optimized nanomolar leads described in Zhang et al. [1] suggests it could serve as a moderate-affinity comparator in nuclear receptor selectivity panels, particularly alongside RORα, RORβ, LXR, and PPARγ. Its inclusion enables assessment of selectivity cliffs driven by the N,N-diethyl and 1-isobutyryl groups relative to more potent but less lipophilic series members.

Application
Selection Property
Validation Focus
RORγ antagonist SAR expansion
N,N‑Diethylsulfonamide + 1‑isobutyryl substitution not present in disclosed leads
RORγ potency profiling vs. series members in cell‑based reporter assays
Comparative physicochemical profiling
Higher lipophilicity vs. dimethyl analog (MW +28 Da)
Permeability, microsomal stability, and plasma protein binding comparison
IL‑17 transcriptional regulation probe
Scaffold reported as RORγ inverse agonist
Establish IC50 in Th17 polarization assay measuring IL‑17A secretion
Nuclear receptor selectivity panel
Structural divergence from optimized nanomolar leads
Selectivity cliffs vs. RORα, RORβ, LXR, PPARγ
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